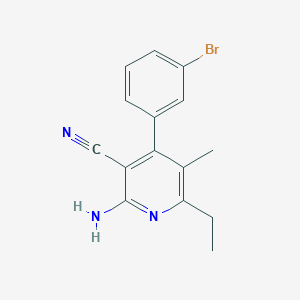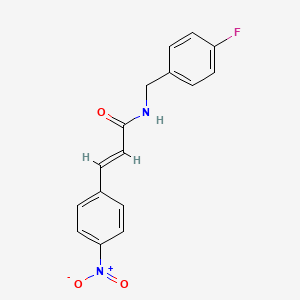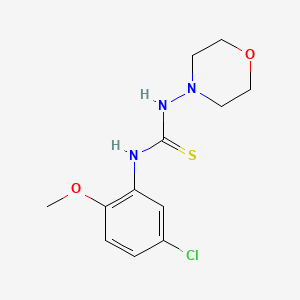![molecular formula C11H12ClN5O2S B5810385 N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)
N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis This compound belongs to a class of chemicals synthesized through complex organic reactions involving chloro, methoxyphenyl, tetrazolyl, and thioacetamide functional groups. Although specific synthesis details for this exact compound are not readily available in the provided literature, similar compounds have been synthesized by reactions involving aromatic substitution, amidation, and thiolation processes. For instance, derivatives with chloro and methoxy groups have been synthesized to study their anti-inflammatory and anticancer properties, indicating the potential relevance of such functional groups in bioactive compounds (K. Sunder & Jayapal Maleraju, 2013).
Molecular Structure Analysis The molecular structure of compounds similar to N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide often involves complex ring systems, such as oxadiazoles and thiadiazoles, indicating a potentially rigid molecular architecture conducive to specific biological interactions. Structural characterizations using techniques like NMR, IR, and mass spectrometry confirm the presence of these functional groups and their configurations (A. Vinayak et al., 2014).
Chemical Reactions and Properties Compounds with similar structural features exhibit a range of chemical reactions, such as cyclization, acetylation, and condensation, highlighting the reactivity of their functional groups. These reactions are foundational for the synthesis of more complex molecules with desired biological activities. For example, acetamides derived from chlorophenyl and methoxyphenyl groups have shown significant biological activities, which can be attributed to their chemical reactivity and interaction with biological molecules (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).
Physical Properties Analysis The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in various fields. While specific data for this compound is not available, related compounds exhibit diverse physical properties that influence their solubility and stability, affecting their biological efficacy and application potential (Ersin Inkaya et al., 2012).
Chemical Properties Analysis The chemical properties, including reactivity, stability under various conditions, and interactions with other chemicals, are influenced by the compound's functional groups. The presence of a tetrazole group, for example, can impart unique chemical properties such as the ability to act as a bioisostere for carboxylate groups, suggesting potential applications in drug design and development (Yang Jing, 2010).
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O2S/c1-17-11(14-15-16-17)20-6-10(18)13-7-3-4-9(19-2)8(12)5-7/h3-5H,6H2,1-2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVDXEIIFKYHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5810303.png)
![2-[(4-methylphenyl)sulfonyl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B5810309.png)
![2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)

![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)



![diethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B5810358.png)
![{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5810364.png)
![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)
![N-[(2-adamantylamino)carbonothioyl]benzamide](/img/structure/B5810388.png)
